3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone
Description
3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone is a benzophenone derivative characterized by a dimethyl substitution at the 3,4-positions of one aromatic ring and a pyrrolidinomethyl group at the 4'-position of the second ring. Benzophenones are widely studied for their applications in pharmaceuticals, UV stabilization, and as intermediates in organic synthesis .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-5-8-19(13-16(15)2)20(22)18-9-6-17(7-10-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMDLMUDQBILTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642750 | |
| Record name | (3,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-51-7 | |
| Record name | (3,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-4’-pyrrolidinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Pyrrolidinomethyl Group: The pyrrolidinomethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with pyrrolidine and formaldehyde under basic conditions.
Methylation: The final step involves the methylation of the benzene ring at the 3 and 4 positions. This can be achieved using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of 3,4-Dimethyl-4’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethyl-4’-pyrrolidinomethyl benzophenone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Substituent Position and Type
The position and nature of substituents significantly influence physicochemical and biological properties. Key comparisons include:
Key Observations:
- Functional Group Impact: Replacing methyl with methoxy (e.g., 3-Methoxy-4'-pyrrolidinomethyl benzophenone) increases polarity, enhancing solubility in polar solvents but reducing lipid membrane permeability .
- Halogenated Analogues : Chloro and fluoro substitutions (e.g., 898763-08-1) improve metabolic stability and binding affinity in drug design but may introduce toxicity concerns .
Industrial and Environmental Relevance
- UV Stabilization: Compared to BP-1 (CAS 131-56-6) and BP-3 (CAS 131-57-7), the target compound’s pyrrolidinomethyl group may improve UV absorption efficiency, though its environmental persistence remains unstudied .
- Regulatory Status: Unlike BP-15 (3,4-dihydroxybenzophenone), which is used in pharmaceuticals, the target compound lacks established safety guidelines, necessitating further toxicological evaluation .
Biological Activity
3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, antioxidant, and potential cytotoxic effects.
Chemical Structure and Properties
This compound belongs to the benzophenone class of compounds, characterized by a benzophenone backbone with various substituents that can significantly influence their biological activity. The specific structure can be represented as follows:
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of benzophenone derivatives, including this compound. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- A study demonstrated that certain benzophenone analogues exhibited significant inhibition of TNF-α with IC50 values ranging from 4 to 6 nM, indicating potent anti-inflammatory effects .
- The mechanism often involves the inhibition of MAPK pathways, which are crucial in regulating inflammatory responses.
2. Antioxidant Properties
Antioxidant activity is another crucial aspect of the biological profile of this compound. Benzophenones are known to scavenge free radicals and reduce oxidative stress.
- Research indicates that certain derivatives can exhibit strong DPPH radical scavenging activity, suggesting their potential use as antioxidants .
- The antioxidant capacity is often linked to their ability to donate hydrogen atoms or electrons to reactive species.
3. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines.
- In vitro studies have shown that some benzophenone derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) levels .
- For example, a derivative was reported to decrease cell viability significantly at concentrations above 100 μM after 72 hours of treatment .
Case Study 1: Anti-inflammatory Mechanism
A recent study explored the anti-inflammatory effects of a series of benzophenone derivatives, including this compound. The results showed a dose-dependent inhibition of TNF-α and IL-6 production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). The most potent compound exhibited an IC50 value of 5 nM for TNF-α inhibition.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. The study revealed that treatment with the compound led to a significant reduction in cell proliferation and increased apoptosis markers compared to untreated controls.
Data Table: Biological Activity Summary
| Activity Type | Compound/Derivative | IC50 Value (nM) | Notes |
|---|---|---|---|
| Anti-inflammatory | Benzophenone derivative | 5 | Inhibits TNF-α production |
| Antioxidant | Various benzophenones | Varies | DPPH scavenging activity |
| Cytotoxicity | 3,4-Dimethyl-4'-pyrrolidinomethyl | >100 μM | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
